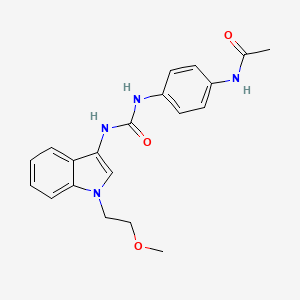
N-(4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)phenyl)acetamide is a useful research compound. Its molecular formula is C20H22N4O3 and its molecular weight is 366.421. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties of Ureido-Acetamides
Ureido-acetamides, including compounds with structural similarities to N-(4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)phenyl)acetamide, have been studied for their pharmacological properties. These compounds are identified as potent and selective non-peptide cholecystokinin-B (CCKB) receptor antagonists. They have shown nanomolar affinity for CCKB receptors across different species and displayed significant selectivity over CCKA receptors. These ureido-acetamides also exhibited high affinity for gastrin binding sites in the stomach, acting as potent antagonists in functional models of brain CCKB receptor-mediated responses and inhibiting gastric acid secretion induced by pentagastrin in rats. Their selectivity and potency make them valuable tools for exploring the physiological functions of CCKB receptors (Bertrand et al., 1994).
Comparative Metabolism of Chloroacetamide Herbicides
Studies on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes have provided insights into the biotransformation of these compounds. This research is crucial for understanding the metabolic pathways and potential toxicological implications of chloroacetamide herbicides, such as acetochlor and metolachlor. The comparative metabolism study reveals species-specific differences in the metabolic processing of these herbicides, which is critical for assessing human health risks associated with exposure (Coleman et al., 2000).
Antimicrobial Activity of Acetamide Derivatives
The synthesis and evaluation of acetamide derivatives, including those structurally related to this compound, have been conducted to explore their antimicrobial properties. These studies aim to develop new compounds with effective antibacterial and antifungal activities against various pathogenic microorganisms. The research findings indicate that some synthesized compounds demonstrate promising antimicrobial activities, highlighting their potential for further development as antimicrobial agents (Debnath & Ganguly, 2015).
Antioxidant Properties of Indolyl Acetamide Derivatives
The development of novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives and their evaluation for antioxidant activity represents another area of scientific research. These compounds are synthesized to investigate their potential as antioxidant agents by assessing their ability to scavenge free radicals and reduce oxidative stress. The results from these studies suggest that certain derivatives exhibit significant antioxidant activity, offering a basis for the development of new antioxidant agents (Gopi & Dhanaraju, 2020).
Eigenschaften
IUPAC Name |
N-[4-[[1-(2-methoxyethyl)indol-3-yl]carbamoylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-14(25)21-15-7-9-16(10-8-15)22-20(26)23-18-13-24(11-12-27-2)19-6-4-3-5-17(18)19/h3-10,13H,11-12H2,1-2H3,(H,21,25)(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGFGWQIXBNRSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)NC2=CN(C3=CC=CC=C32)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
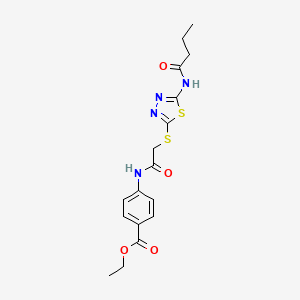

![6-(1H-pyrazol-5-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2672411.png)


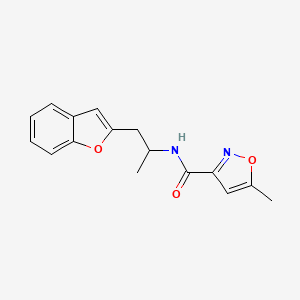

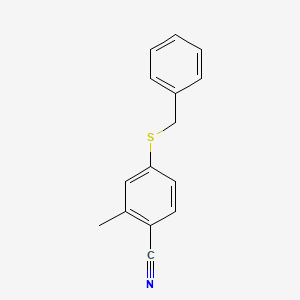
![3-[5-(Methoxymethyl)oxolan-2-yl]morpholine](/img/structure/B2672422.png)
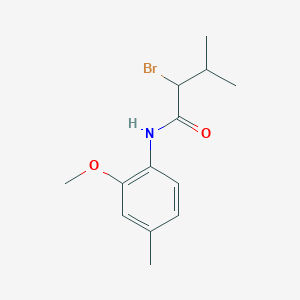
![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea](/img/structure/B2672424.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2672427.png)
![5-Amino-1-[4-(4-methylphenyl)phthalazinyl]pyrazole-4-carbonitrile](/img/structure/B2672429.png)
![N-[6-({[(4-ethoxyphenyl)amino]carbonyl}amino)-4-methyl-1,3-benzothiazol-2-yl]-4-methylbenzenesulfonamide](/img/structure/B2672430.png)
